3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
Description
3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and a 4-methylpiperidine moiety at position 2. The benzenesulfonyl group enhances metabolic stability and binding affinity, while the methoxy group contributes to solubility and electronic effects.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-10-12-24(13-11-16)22-19-14-17(27-2)8-9-20(19)23-15-21(22)28(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUSEFHMLNWVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline, the following structurally related quinoline derivatives are analyzed:
Table 1: Structural and Functional Comparison of Key Quinoline Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity The benzenesulfonyl group in the target compound and BB90881 distinguishes them from other derivatives. This group enhances stability and may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinases) compared to chloro or spirocyclic analogs . Methoxy groups (position 6) are common in quinolines for solubility and electronic modulation.
Synthetic Accessibility The target compound’s synthesis likely follows routes similar to BB90881, involving sulfonylation and piperidine functionalization. In contrast, spiroquinolines () require multistep acylation, while one-pot strategies () prioritize efficiency but yield structurally distinct molecules .
Physicochemical Properties BB90881 and the target compound share nearly identical molecular weights (424.55 vs. 424.56), but the ethyl group in BB90881 may slightly improve lipophilicity.
Commercial and Research Relevance BB90881 is available for research at milligram-to-gram scales, reflecting its utility in preclinical studies. In contrast, spiroquinolines () are primarily academic targets due to synthetic complexity and variable yields .
Research Findings and Limitations
- Pharmacological Data Gaps: Direct biological data for this compound are absent in the provided evidence. Inferences are drawn from structural analogs like BB90881 and chloroquinolines.
- Structural Optimization : Ethyl or methyl modifications (e.g., BB90881) may balance solubility and target engagement, whereas rigid spirocyclic systems () could limit conformational flexibility .
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